molecular formula C7H8N4OS B2639113 5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 91912-60-6

5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2639113
CAS No.: 91912-60-6
M. Wt: 196.23
InChI Key: JLIFYMAJYSQNSZ-UHFFFAOYSA-N
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Description

5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-thiol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be compared with other triazolopyrimidine derivatives such as:

These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the versatility and potential of the triazolopyrimidine scaffold in drug discovery.

Properties

IUPAC Name

5-methyl-3-methylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-4-3-5(12)8-6-9-10-7(13-2)11(4)6/h3H,1-2H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIFYMAJYSQNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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